molecular formula C17H18N2O3 B7539733 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone

Cat. No. B7539733
M. Wt: 298.34 g/mol
InChI Key: SFDYCFJMUXSANY-UHFFFAOYSA-N
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Description

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone, also known as FPE, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FPE is a piperazine derivative that has been synthesized in recent years and has shown remarkable pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is not fully understood, but it is believed to act on multiple targets in the body. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of tumor growth.
Biochemical and Physiological Effects:
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to have a significant impact on various biochemical and physiological processes in the body. It has been shown to regulate the production of cytokines, which are involved in the immune response. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has also been found to inhibit the release of reactive oxygen species (ROS), which are responsible for oxidative stress-related diseases. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which play a vital role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has several advantages for laboratory experiments. It is stable under ambient conditions, and the yield obtained through the synthesis method is high. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is also highly soluble in water, making it easy to administer in in vitro and in vivo experiments. However, there are some limitations to using 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone in laboratory experiments. The compound is relatively new, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to establish the safety of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone for use in humans.

Future Directions

There are several future directions for the research on 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone. One area of interest is the development of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone-based drugs for the treatment of cancer, depression, and inflammation-related disorders. Another area of interest is the investigation of the potential use of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone as a neuroprotective agent in the prevention of neurodegenerative diseases. Further research is also needed to establish the safety and efficacy of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone for use in humans.
Conclusion:
In conclusion, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is a novel compound that has shown remarkable pharmacological properties. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has several advantages for laboratory experiments, including its stability and solubility. However, more research is needed to establish the safety and efficacy of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone for use in humans. Overall, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has the potential to be a valuable therapeutic agent in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone involves the reaction of furan-3-carboxylic acid with piperazine and subsequent coupling with 2-phenylethanone. The reaction is carried out in a solvent under controlled conditions, and the product is purified using chromatography. The yield of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone obtained through this method is high, and the compound is stable under ambient conditions.

Scientific Research Applications

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been studied extensively for its potential therapeutic application in the treatment of cancer, depression, and inflammation-related disorders. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has also been found to possess excellent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

1-[4-(furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(12-14-4-2-1-3-5-14)18-7-9-19(10-8-18)17(21)15-6-11-22-13-15/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDYCFJMUXSANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone

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